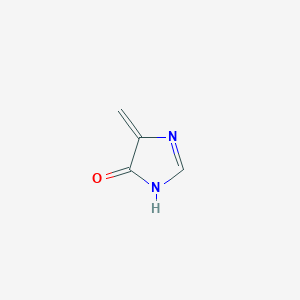
5-Methylidene-1,5-dihydro-4H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylidene-1,5-dihydro-4H-imidazol-4-one is a heterocyclic compound that features a five-membered ring containing two non-adjacent nitrogen atoms and a carbonyl group. This compound is significant due to its presence in various biological systems and its utility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the earliest methods for synthesizing 5-Methylidene-1,5-dihydro-4H-imidazol-4-one involves the cyclization of N-acyl derivatives of glycine, followed by condensation with aldehydes or ketones . This reaction typically requires heating in a basic medium such as pyridine. Another method involves the cyclization of N-acyldehydroamino acid amides, which can be prepared from 4-methylidenoxazol-5(4H)-ones . The cyclization can be carried out under various conditions, including direct thermal cyclization or microwave irradiation .
Industrial Production Methods
the methodologies developed for laboratory synthesis can potentially be scaled up for industrial production, with appropriate optimization of reaction conditions and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
5-Methylidene-1,5-dihydro-4H-imidazol-4-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include hydantoin derivatives, diketopiperazines, and various substituted imidazolones .
Aplicaciones Científicas De Investigación
5-Methylidene-1,5-dihydro-4H-imidazol-4-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Methylidene-1,5-dihydro-4H-imidazol-4-one involves its interaction with various molecular targets and pathways. In the case of fluorescent proteins, the compound forms a chromophore that absorbs and emits light, allowing for visualization of biological processes . In medicinal applications, the compound can interact with enzymes and proteins, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Imidazol-2-ones: These compounds have a similar structure but differ in the placement of the carbonyl group.
Hydantoins: These are cyclic ureas that share some structural similarities with imidazolones.
Diketopiperazines: These compounds are formed from the oxidation of imidazolones and have similar chemical properties.
Uniqueness
5-Methylidene-1,5-dihydro-4H-imidazol-4-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its role in the structure of fluorescent proteins and its potential in medicinal chemistry further highlight its distinctiveness .
Propiedades
Número CAS |
96837-50-2 |
|---|---|
Fórmula molecular |
C4H4N2O |
Peso molecular |
96.09 g/mol |
Nombre IUPAC |
4-methylidene-1H-imidazol-5-one |
InChI |
InChI=1S/C4H4N2O/c1-3-4(7)6-2-5-3/h2H,1H2,(H,5,6,7) |
Clave InChI |
FVEPUQVTLVLBMB-UHFFFAOYSA-N |
SMILES canónico |
C=C1C(=O)NC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


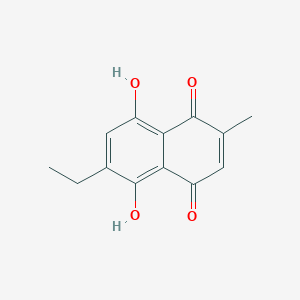
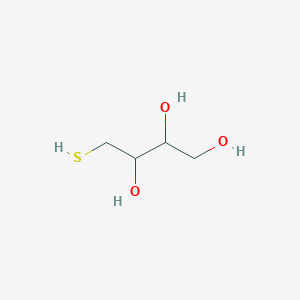
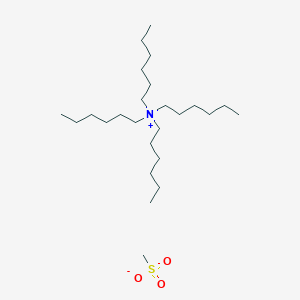
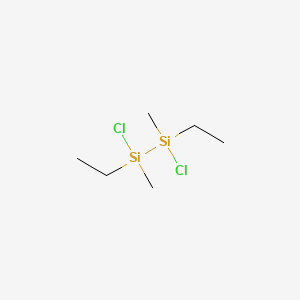

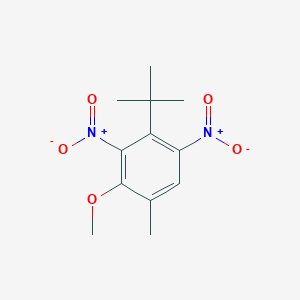
![4,4'-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine)](/img/structure/B14329144.png)
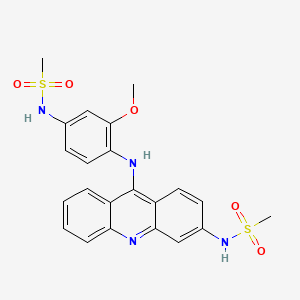

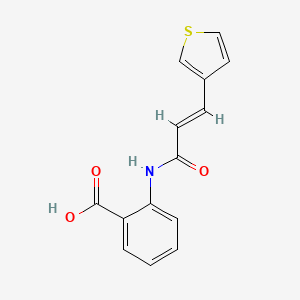
![[(1,2-Dichloroethenyl)selanyl]benzene](/img/structure/B14329167.png)
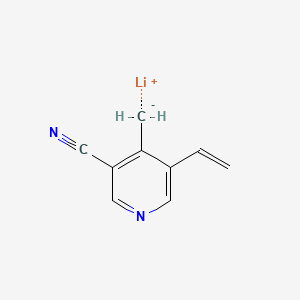
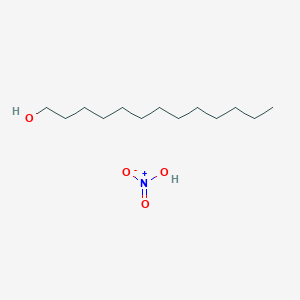
![3a,4-Dihydrospiro[cyclopenta[c]furan-1,1'-cyclopentan]-5(3H)-one](/img/structure/B14329189.png)
